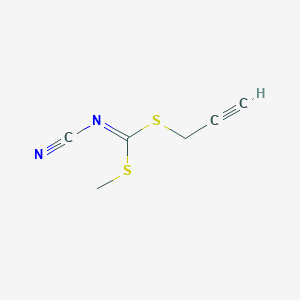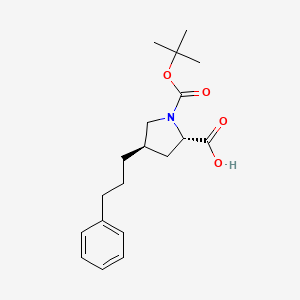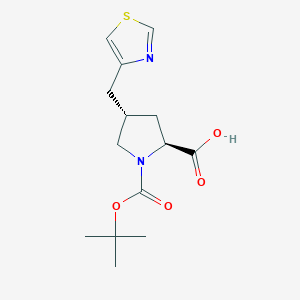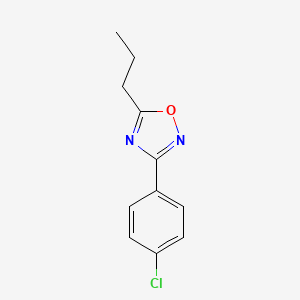
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity or basicity, and stability.Aplicaciones Científicas De Investigación
Anti-inflammatory and Anti-thrombotic Applications
Research has demonstrated the potential of 1,3,4-oxadiazole derivatives for anti-inflammatory and anti-thrombotic applications. A study by Basra et al. (2019) evaluated the anti-inflammatory activity of these compounds through in-vitro and in-vivo models, showing promising results for specific derivatives as potent anti-inflammatory compounds. Additionally, these compounds exhibited significant roles in enhancing clotting time in vivo, suggesting their utility in developing anti-inflammatory pharmaceutical products Basra et al., 2019.
Antibacterial and Thermal Properties
Arora et al. (2012) synthesized new unsymmetrical 1,3,4-oxadiazoles to evaluate their antibacterial and thermal properties. These compounds showed in vitro antibacterial activity against Gram-positive bacteria, with specific derivatives demonstrating potent antibacterial activity. The thermal stability and melting points of these compounds were also analyzed, highlighting their potential for various applications Arora et al., 2012.
Synthesis and Biological Evaluation
Husain et al. (2008) focused on synthesizing 1,3,4-oxadiazole derivatives and evaluating their biological actions, including anti-inflammatory, analgesic, ulcerogenic, and antibacterial effects. A number of compounds demonstrated very good anti-inflammatory activity, showcasing the diverse medicinal applications of these derivatives Husain et al., 2008.
Novel Synthesis Approaches
Ramazani et al. (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the creation of fully substituted oxadiazole derivatives. This research contributes to the methodological advancement in the synthesis of oxadiazoles, facilitating the development of new compounds for various applications Ramazani et al., 2010.
Antifungal and Antitubercular Activity
Research by Horrocks et al. (2013) synthesized 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives, including 1,3,4-oxadiazoles, and evaluated their in vitro antifungal and antitubercular activities. Some compounds showed very good activity against pathogenic strains of fungi and Mycobacterium tuberculosis, indicating the potential of these compounds as antifungal and antitubercular agents Horrocks et al., 2013.
Safety And Hazards
This involves the study of the compound’s toxicity, its potential hazards to human health and the environment, and the precautions that need to be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may need to consult a specialist or perform laboratory experiments.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGRFSLOMKCBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388078 | |
| Record name | 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
CAS RN |
570396-43-9 | |
| Record name | 3-(4-chlorophenyl)-5-propyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



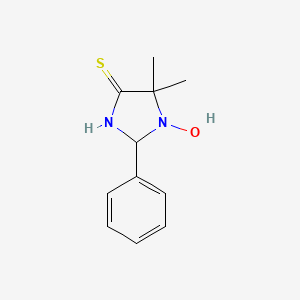

![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)
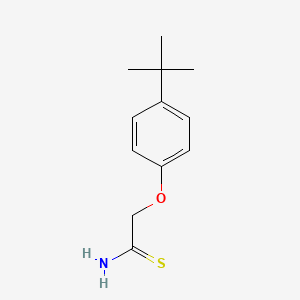




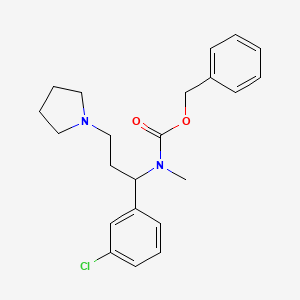

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
